Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate
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Overview
Description
Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate is a chemical compound with the molecular formula C7H8N2O4 It is a furan derivative, which means it contains a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the reaction of methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate with hydroxylamine under specific conditions to introduce the hydroxycarbamimidoyl group . The reaction is usually carried out in the presence of a base such as sodium ethoxide (NaOEt) or triethylamine (Et3N) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential interactions with biological targets .
Properties
IUPAC Name |
methyl 5-[(Z)-N'-hydroxycarbamimidoyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-7(10)4-2-5(13-3-4)6(8)9-11/h2-3,11H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQQYGCMQEBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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